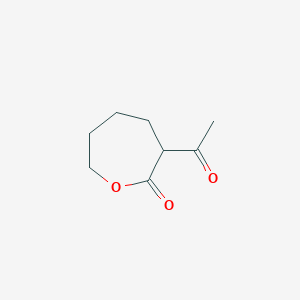
2-Oxepanone, 3-acetyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxepanone, 3-acetyl-(9CI) is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It is also known by its CAS number 530103-61-8 . This compound is characterized by its unique structure, which includes an oxepanone ring with an acetyl group attached at the third position . It has various applications in scientific research and industry due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, 3-acetyl-(9CI) can be achieved through several methods. One common approach involves the reaction of ε-caprolactone with acetic anhydride in the presence of a catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and reaction times of several hours . The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2-Oxepanone, 3-acetyl-(9CI) may involve continuous flow reactors to ensure consistent quality and yield . The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, large-scale purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .
化学反応の分析
Types of Reactions
2-Oxepanone, 3-acetyl-(9CI) undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted acetyl derivatives.
科学的研究の応用
2-Oxepanone, 3-acetyl-(9CI) has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Oxepanone, 3-acetyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates . These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
3-Oxepanone, 2-acetyl-(9CI): This compound has a similar structure but with the acetyl group attached at the second position.
2-Oxepanone: Lacks the acetyl group and has different chemical properties.
Uniqueness
2-Oxepanone, 3-acetyl-(9CI) is unique due to its specific acetylation pattern, which imparts distinct reactivity and properties compared to other similar compounds . This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic molecules and materials .
特性
CAS番号 |
530103-61-8 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
3-acetyloxepan-2-one |
InChI |
InChI=1S/C8H12O3/c1-6(9)7-4-2-3-5-11-8(7)10/h7H,2-5H2,1H3 |
InChIキー |
IXTPBRWAYLOKBM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CCCCOC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


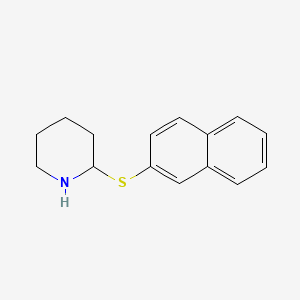
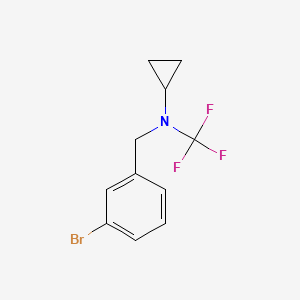



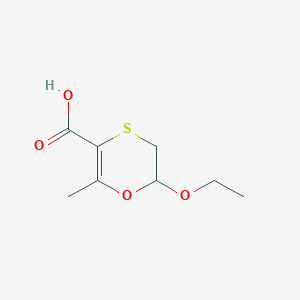
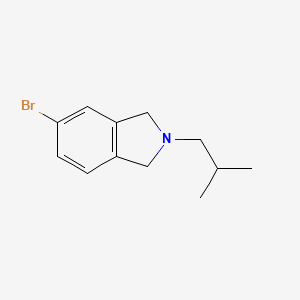
![7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13963499.png)
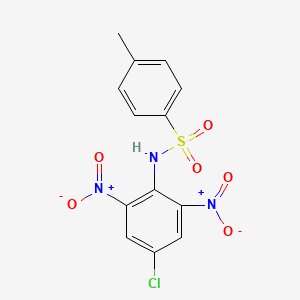
![dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13963514.png)

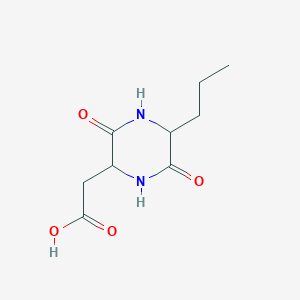
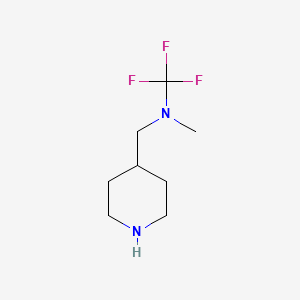
![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)
